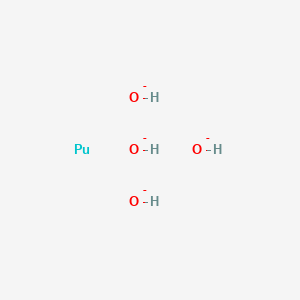
Plutonium;tetrahydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as Plutonium;tetrahydroxide is known as 1-Chloro-1,1-difluoroethane. It is a haloalkane with the chemical formula C2H3ClF2. This compound belongs to the hydrochlorofluorocarbon (HCFC) family and is primarily used as a refrigerant, known by trade names such as Freon-142b .
準備方法
1-Chloro-1,1-difluoroethane is synthesized through the chlorination and fluorination of ethane. The industrial production involves the reaction of ethane with chlorine and hydrogen fluoride under controlled conditions. The reaction typically occurs in the presence of a catalyst at elevated temperatures and pressures to ensure high yield and purity .
化学反応の分析
1-Chloro-1,1-difluoroethane undergoes several types of chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Elimination Reactions: It can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common reagents used in these reactions include strong bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-Chloro-1,1-difluoroethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its effects on biological systems, particularly its impact on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug delivery systems.
作用機序
The mechanism of action of 1-Chloro-1,1-difluoroethane involves its interaction with various molecular targets. It primarily affects the central nervous system by disrupting the function of neurotransmitter receptors and ion channels. The compound’s effects are mediated through its interaction with cellular membranes and proteins, leading to changes in cellular signaling pathways .
類似化合物との比較
1-Chloro-1,1-difluoroethane can be compared with other similar compounds such as 1,1-Dichloro-1-fluoroethane (HCFC-141b) and 1,1,1-Trichloroethane (HCFC-140a). These compounds share similar chemical structures and properties but differ in their specific applications and environmental impact. For example, HCFC-141b is primarily used as a solvent and foam blowing agent, while HCFC-140a is used as a refrigerant and cleaning agent .
Similar Compounds
- 1,1-Dichloro-1-fluoroethane (HCFC-141b)
- 1,1,1-Trichloroethane (HCFC-140a)
- 1,1,1,2-Tetrafluoroethane (HFC-134a)
These comparisons highlight the unique properties and applications of 1-Chloro-1,1-difluoroethane, making it a valuable compound in various scientific and industrial fields .
特性
CAS番号 |
62852-54-4 |
|---|---|
分子式 |
H4O4Pu-4 |
分子量 |
312.094 g/mol |
IUPAC名 |
plutonium;tetrahydroxide |
InChI |
InChI=1S/4H2O.Pu/h4*1H2;/p-4 |
InChIキー |
UHJPZQPWZLZZGS-UHFFFAOYSA-J |
SMILES |
[OH-].[OH-].[OH-].[OH-].[Pu] |
正規SMILES |
[OH-].[OH-].[OH-].[OH-].[Pu] |
同義語 |
(239)plutonium hydroxide (239)Pu-hydroxide plutonium hydroxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















